molecular formula C17H20F2N4O B6108093 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

Número de catálogo B6108093
Peso molecular: 334.36 g/mol
Clave InChI: ILBDOFYZWPFZAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine, commonly known as AZD-9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was developed by AstraZeneca for the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation called T790M.

Mecanismo De Acción

AZD-9291 selectively targets the mutant 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine T790M, which is resistant to other this compound inhibitors. It irreversibly binds to the ATP-binding site of the this compound kinase domain, preventing the activation of downstream signaling pathways that promote tumor growth. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a high selectivity for the mutant this compound T790M and a low affinity for the wild-type this compound, reducing the risk of off-target effects. It has also demonstrated good oral bioavailability and pharmacokinetics, making it suitable for clinical use. In clinical trials, AZD-9291 has shown a favorable safety profile with manageable side effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

AZD-9291 has several advantages for lab experiments, including its high selectivity for the mutant 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine T790M, good oral bioavailability and pharmacokinetics, and favorable safety profile. However, one limitation is that it may not be effective in all patients with the T790M mutation, as some may have acquired additional mutations that confer resistance to AZD-9291.

Direcciones Futuras

There are several future directions for the development and use of AZD-9291. One area of research is the identification of biomarkers that can predict response to AZD-9291 and guide patient selection. Another area is the combination of AZD-9291 with other targeted therapies or immunotherapies to improve treatment outcomes. Additionally, there is a need for the development of new 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine inhibitors that can overcome resistance mechanisms to AZD-9291.

Métodos De Síntesis

The synthesis of AZD-9291 involves several steps, including the preparation of 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine, which is then reacted with 1-azepanecarboxylic acid to form AZD-9291. The final product is obtained through a purification process involving recrystallization and column chromatography.

Aplicaciones Científicas De Investigación

AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with the T790M mutation. It has shown promising results in inhibiting tumor growth and improving patient outcomes. In addition, AZD-9291 has also been studied for its potential use in other 3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-mutant cancers, such as breast and colorectal cancer.

Propiedades

IUPAC Name

azepan-1-yl-[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O/c18-15(19)14-9-13(11-5-6-11)21-16-12(10-20-23(14)16)17(24)22-7-3-1-2-4-8-22/h9-11,15H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDOFYZWPFZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.